molecular formula C9H11BrN2O B14837288 (4-Bromo-5-cyclopropoxypyridin-2-YL)methanamine

(4-Bromo-5-cyclopropoxypyridin-2-YL)methanamine

Cat. No.: B14837288
M. Wt: 243.10 g/mol
InChI Key: XWBJYYLCINIFAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-5-cyclopropoxypyridin-2-YL)methanamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 4th position, a cyclopropoxy group at the 5th position, and a methanamine group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-cyclopropoxypyridin-2-YL)methanamine typically involves the bromination of a pyridine derivative followed by the introduction of the cyclopropoxy and methanamine groups. One common method involves the following steps:

    Bromination: The starting pyridine compound is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Cyclopropoxylation: The brominated pyridine is then reacted with cyclopropyl alcohol in the presence of a base such as potassium carbonate to introduce the cyclopropoxy group.

    Methanamination: Finally, the cyclopropoxylated compound is treated with methanamine under suitable conditions to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-5-cyclopropoxypyridin-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, sodium methoxide, and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azido, methoxy, or thiol-substituted pyridine derivatives.

Scientific Research Applications

(4-Bromo-5-cyclopropoxypyridin-2-YL)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-5-cyclopropoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromopyridin-2-yl)methanamine: Similar structure but lacks the cyclopropoxy group.

    (4-Bromo-6-methylpyridin-2-yl)methanamine: Similar structure with a methyl group instead of a cyclopropoxy group.

Uniqueness

(4-Bromo-5-cyclopropoxypyridin-2-YL)methanamine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

(4-bromo-5-cyclopropyloxypyridin-2-yl)methanamine

InChI

InChI=1S/C9H11BrN2O/c10-8-3-6(4-11)12-5-9(8)13-7-1-2-7/h3,5,7H,1-2,4,11H2

InChI Key

XWBJYYLCINIFAE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(N=C2)CN)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.